Detiviciclovir's Specific Prodrug Activation Mechanism Differentiates It from Ester-Based Prodrugs
Detiviciclovir (AM365) is specifically converted to its active metabolite, tiviciclovir (AM188), via hepatic molybdenum hydroxylases, a pathway distinct from the esterase-dependent activation of common prodrugs like valacyclovir [1]. In an isolated perfused rat liver (IPL) model, AM365 was metabolized to AM188, which was the sole metabolite detected and was not further biotransformed, demonstrating a clean and predictable activation pathway [2].
| Evidence Dimension | Prodrug Activation Mechanism |
|---|---|
| Target Compound Data | Metabolism by hepatic molybdenum hydroxylases (aldehyde oxidase, xanthine oxidase) |
| Comparator Or Baseline | Valacyclovir: Metabolism by intestinal and hepatic esterases |
| Quantified Difference | Not applicable for mechanism comparison; qualitative difference. |
| Conditions | Isolated perfused rat liver (IPL) model |
Why This Matters
This distinct activation pathway differentiates detiviciclovir for researchers investigating non-esterase prodrug strategies or studying the specific pharmacology of AM188.
- [1] NCATS Inxight Drugs. Detiviciclovir. https://drugs-dev01.ncats.io/substance/088W05943X View Source
- [2] Wang J, et al. Metabolism and disposition of the antiviral nucleoside analogue AM365 in the isolated perfused rat liver. Curr Drug Metab. 2005 Oct;6(5):487-93. View Source
